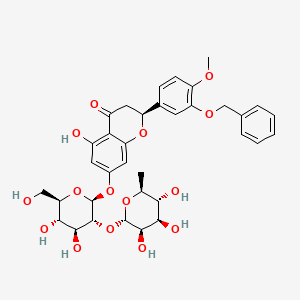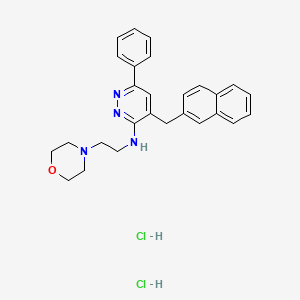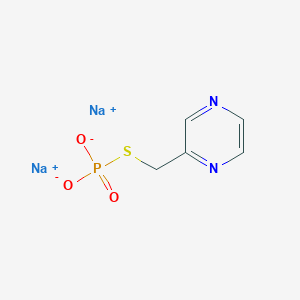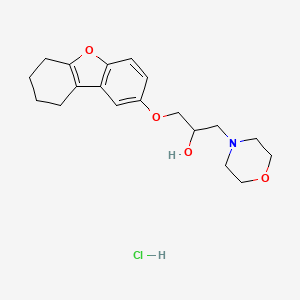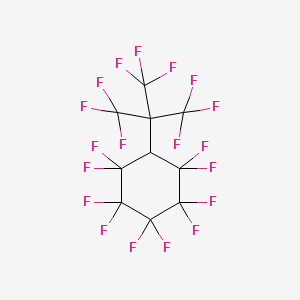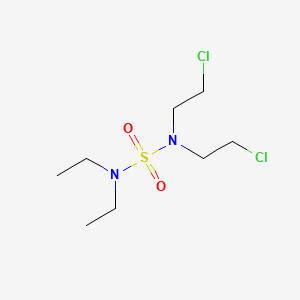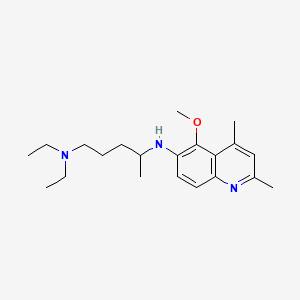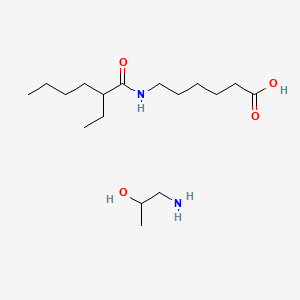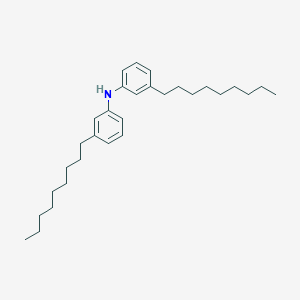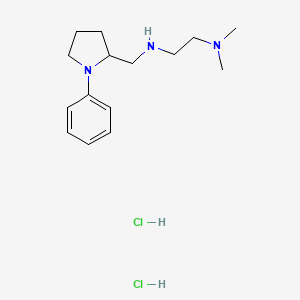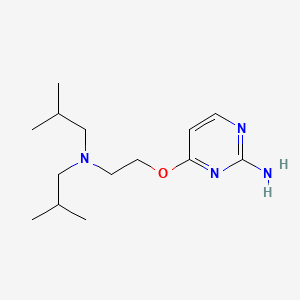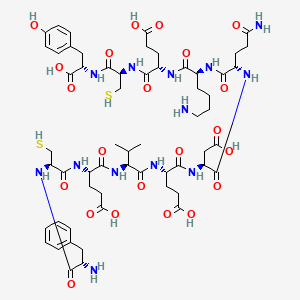
Cdr3.lin(85-91)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdr3.lin(85-91) is a synthetic peptide derived from the complementarity-determining region 3 (CDR3) of the T-cell receptor (TCR). This peptide has been studied for its role in immune responses, particularly in the context of T-cell activation and antigen recognition. The sequence of Cdr3.lin(85-91) is designed to mimic the natural CDR3 region, allowing researchers to investigate its interactions and functions in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.lin(85-91) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
While SPPS is suitable for laboratory-scale synthesis, industrial production of Cdr3.lin(85-91) may involve large-scale peptide synthesizers and automated processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, removing any impurities and ensuring the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Cdr3.lin(85-91) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids that can provide insights into the peptide’s structure and function.
Wissenschaftliche Forschungsanwendungen
Cdr3.lin(85-91) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in T-cell receptor interactions and immune responses.
Medicine: Potential therapeutic applications in modulating immune responses, such as in autoimmune diseases or cancer immunotherapy.
Industry: Utilized in the development of diagnostic assays and as a tool for studying protein-protein interactions.
Wirkmechanismus
Cdr3.lin(85-91) exerts its effects by mimicking the natural CDR3 region of the T-cell receptor. It binds to major histocompatibility complex (MHC) molecules and antigenic peptides, facilitating the recognition and activation of T-cells. This interaction is crucial for the initiation of immune responses, as it triggers the signaling pathways that lead to T-cell proliferation and cytokine production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CDR2.lin(50-55): Another synthetic peptide derived from the complementarity-determining region 2 (CDR2) of the T-cell receptor.
CDR1.lin(27-38): A peptide from the complementarity-determining region 1 (CDR1) of the T-cell receptor.
Uniqueness
Cdr3.lin(85-91) is unique due to its specific sequence and structure, which allows it to interact with MHC molecules and antigenic peptides in a manner similar to the natural CDR3 region. This specificity makes it a valuable tool for studying T-cell receptor interactions and immune responses.
Eigenschaften
CAS-Nummer |
187826-38-6 |
|---|---|
Molekularformel |
C59H85N13O22S2 |
Molekulargewicht |
1392.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H85N13O22S2/c1-29(2)48(72-54(88)38(18-22-46(79)80)66-56(90)41(27-95)70-49(83)33(61)24-30-8-4-3-5-9-30)58(92)67-37(17-21-45(77)78)52(86)68-39(26-47(81)82)55(89)65-35(15-19-43(62)74)51(85)63-34(10-6-7-23-60)50(84)64-36(16-20-44(75)76)53(87)71-42(28-96)57(91)69-40(59(93)94)25-31-11-13-32(73)14-12-31/h3-5,8-9,11-14,29,33-42,48,73,95-96H,6-7,10,15-28,60-61H2,1-2H3,(H2,62,74)(H,63,85)(H,64,84)(H,65,89)(H,66,90)(H,67,92)(H,68,86)(H,69,91)(H,70,83)(H,71,87)(H,72,88)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,48-/m0/s1 |
InChI-Schlüssel |
WKZIMCZXVKZYNE-TZZBPUMYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



